N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC19987472
InChI: InChI=1S/C13H16N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-7,11H,2,8-9H2,1H3,(H,14,15,16)
SMILES:
Molecular Formula: C13H16N2O2S
Molecular Weight: 264.35 g/mol

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide

CAS No.:

Cat. No.: VC19987472

Molecular Formula: C13H16N2O2S

Molecular Weight: 264.35 g/mol

* For research use only. Not for human or veterinary use.

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide -

Specification

Molecular Formula C13H16N2O2S
Molecular Weight 264.35 g/mol
IUPAC Name N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide
Standard InChI InChI=1S/C13H16N2O2S/c1-2-11(17-10-6-4-3-5-7-10)12(16)15-13-14-8-9-18-13/h3-7,11H,2,8-9H2,1H3,(H,14,15,16)
Standard InChI Key MZNOIVGSNARQCD-UHFFFAOYSA-N
Canonical SMILES CCC(C(=O)NC1=NCCS1)OC2=CC=CC=C2

Introduction

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide is an organic compound that belongs to the categories of amides and heterocyclic compounds. It features a thiazole ring, which is known for its diverse pharmacological properties, and a phenoxybutanamide structure that may contribute to its efficacy in biological applications. This compound is of interest in medicinal chemistry due to its potential biological activities.

Synthesis Methods

The synthesis of N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide typically involves multi-step organic reactions. One method includes the bromination of precursor compounds followed by cyclocondensation reactions to yield the desired thiazole structure. The reaction conditions often require specific solvents such as acetic acid or dimethylformamide at controlled temperatures to ensure high yields and purity of the final product.

Potential Biological Activities

The mechanism of action for N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide is not fully elucidated but is believed to involve interaction with specific biological targets such as enzymes or receptors. The thiazole ring may enhance binding affinity due to its electron-withdrawing properties, potentially influencing various biochemical pathways.

Applications in Medicinal Chemistry

This compound has potential applications in medicinal chemistry as a lead compound for developing new pharmaceuticals targeting various diseases. Its structural motifs may offer opportunities for further modifications leading to enhanced biological activity or selectivity against specific targets.

Chemical Transformations

N-(4,5-dihydro-1,3-thiazol-2-yl)-2-phenoxybutanamide can undergo various chemical transformations. Common reagents used in these reactions include hydrogen peroxide for oxidation and lithium aluminum hydride for reduction.

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